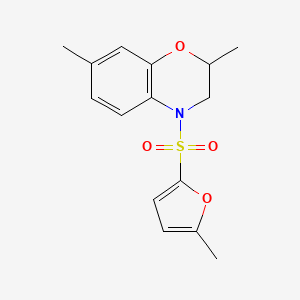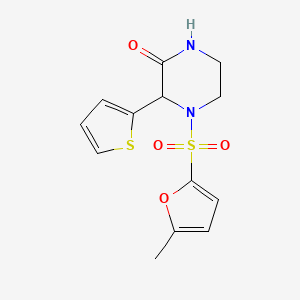![molecular formula C15H15F2NO3S B7058836 N-[1-(2,4-difluorophenyl)cyclobutyl]-5-methylfuran-2-sulfonamide](/img/structure/B7058836.png)
N-[1-(2,4-difluorophenyl)cyclobutyl]-5-methylfuran-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4-difluorophenyl)cyclobutyl]-5-methylfuran-2-sulfonamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a cyclobutyl ring, and a furan-2-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-difluorophenyl)cyclobutyl]-5-methylfuran-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a difluorobenzene derivative.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-difluorophenyl)cyclobutyl]-5-methylfuran-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
N-[1-(2,4-difluorophenyl)cyclobutyl]-5-methylfuran-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[1-(2,4-difluorophenyl)cyclobutyl]-5-methylfuran-2-sulfonamide involves its interaction with specific molecular targets. The difluorophenyl group and sulfonamide moiety play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-difluorophenyl)cyclobutyl]-5-methylfuran-2-sulfonamide
- N-[1-(2,4-difluorophenyl)cyclobutyl]-5-methylfuran-2-sulfonamide
Uniqueness
This compound is unique due to the specific positioning of the difluorophenyl group and the presence of the cyclobutyl ring. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(2,4-difluorophenyl)cyclobutyl]-5-methylfuran-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3S/c1-10-3-6-14(21-10)22(19,20)18-15(7-2-8-15)12-5-4-11(16)9-13(12)17/h3-6,9,18H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORGLROAHZGTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)NC2(CCC2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]cyclopropane-1-carboxamide](/img/structure/B7058759.png)
![5-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylisoquinoline](/img/structure/B7058764.png)

![6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7058810.png)
![[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7058816.png)

![4,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7058828.png)
![(4,6-Dimethoxypyrimidin-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B7058829.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-4-(5-methylfuran-2-yl)sulfonylpiperazine](/img/structure/B7058844.png)
![3-[4-(4-Fluoro-2-methylphenyl)piperidine-1-carbonyl]cyclohexane-1-carboxamide](/img/structure/B7058847.png)
![5-[(4-Methoxyphenyl)methyl]-5-methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7058855.png)
![N,3,5-trimethyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7058868.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7058875.png)
![(3-chloro-1-methylindol-2-yl)-[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7058878.png)
